molecular formula C23H23N5O2 B11289541 2-Benzyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-Benzyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11289541
M. Wt: 401.5 g/mol
InChI Key: TWCHRVUWBWYLMQ-UHFFFAOYSA-N
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Description

2-Benzyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of an aromatic primary amine with a suitable aldehyde, followed by cyclization and functional group modifications . The reaction conditions often involve the use of catalysts such as transition metals or organocatalysts to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process . Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Benzyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as benzimidazole and its substituted analogs . These compounds share structural similarities but differ in their substituents and functional groups.

Uniqueness

2-Benzyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and the presence of both benzyl and ethylphenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-benzyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H23N5O2/c1-3-16-9-11-18(12-10-16)26-13-14-27-19-20(24-22(26)27)25(2)23(30)28(21(19)29)15-17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3

InChI Key

TWCHRVUWBWYLMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5

Origin of Product

United States

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